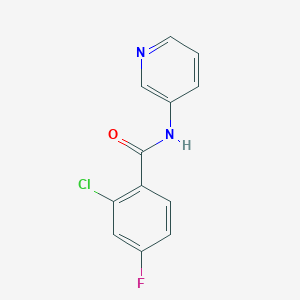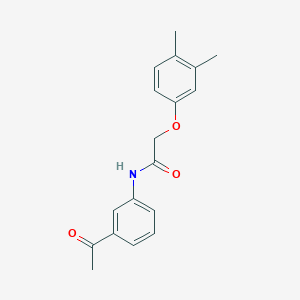![molecular formula C20H20N4O2 B5364955 N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5364955.png)
N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, commonly known as AMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMU is a urea derivative that contains an oxadiazole ring, which makes it a unique and valuable molecule for drug discovery and development.
Wirkmechanismus
The mechanism of action of AMU is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. AMU has been shown to target the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. By inhibiting this pathway, AMU can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
AMU has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell proliferation, and modulation of signaling pathways involved in cancer cell growth and survival. In addition, AMU has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AMU for lab experiments is its relatively simple synthesis, which allows for easy production of the compound in large quantities. In addition, AMU has been shown to exhibit potent anticancer activity, making it a valuable tool for studying cancer cell biology and developing new anticancer drugs. However, one potential limitation of AMU is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on AMU. One area of interest is the development of new anticancer drugs based on the structure of AMU. By modifying the structure of AMU, it may be possible to create more potent and selective anticancer agents with improved pharmacokinetic properties. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of AMU, which may have potential applications in the treatment of other diseases such as cardiovascular disease and neurodegenerative disorders. Overall, the unique structure and potential therapeutic properties of AMU make it a promising candidate for future research in a variety of fields.
Synthesemethoden
The synthesis of AMU involves the reaction of 2-methylphenyl isocyanate with N-allyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in the presence of a suitable catalyst. The reaction proceeds via the formation of a carbodiimide intermediate, which undergoes cyclization to form the final product. The synthesis of AMU is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
AMU has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of AMU is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity. Studies have shown that AMU can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-13-24(20(25)21-17-12-8-7-9-15(17)2)14-18-22-19(23-26-18)16-10-5-4-6-11-16/h3-12H,1,13-14H2,2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFJBBHNUCWIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[methyl(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5364877.png)
![1-{1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5364881.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5364884.png)
![N-(2,4-difluorophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5364891.png)

![N-cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5364918.png)

![4-{[(3-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5364929.png)

![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5364936.png)
![N-{4-[(dimethylamino)sulfonyl]benzyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5364943.png)
![4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5364948.png)
![N'-benzyl-N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]sulfamide](/img/structure/B5364962.png)
![5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide](/img/structure/B5364980.png)